Product packaging for Bicyclo[2.2.2]octan-1-ylmethanol(Cat. No.:CAS No. 2574-42-7)

Bicyclo[2.2.2]octan-1-ylmethanol

Cat. No.: B2732391
CAS No.: 2574-42-7
M. Wt: 140.226
InChI Key: HNFOXZBCUXJBJM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octan-1-ylmethanol (CAS 2574-42-7) is a saturated bicyclic organic alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound features a Bicyclo[2.2.2]octane skeleton, a fundamental and rigid cage-like hydrocarbon structure known for its three-dimensionality and high bond angle strain . The parent hydrocarbon, Bicyclo[2.2.2]octane (C8H14), has a molecular weight of 110.20 g/mol and is a classic framework in organic chemistry . The addition of a hydroxymethyl group at the 1-position makes this derivative a valuable bifunctional building block for chemical synthesis and materials science research. The molecule possesses no rotatable bonds, as characterized for the core structure, which contributes to its significant rigidity . This property is exploited in medicinal chemistry to design conformationally restricted analogs, and in materials science for the development of polymers with tailored properties and unique organic linkers for Metal-Organic Frameworks (MOFs). The alcohol functional group allows for further synthetic transformations, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. Patents detail synthetic methods for various bicyclo[2.2.2]octane derivatives, highlighting their industrial relevance in creating advanced chemical entities . This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should handle this compound with appropriate precautions, noting its potential hazards including skin and eye irritation (H315-H319) and specific target organ toxicity upon repeated exposure (H335) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B2732391 Bicyclo[2.2.2]octan-1-ylmethanol CAS No. 2574-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOXZBCUXJBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-42-7
Record name {bicyclo[2.2.2]octan-1-yl}methanol
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Synthetic Methodologies for Bicyclo 2.2.2 Octan 1 Ylmethanol and Its Precursors

Established Synthetic Pathways for the Bicyclo[2.2.2]octane Core

The construction of the bicyclo[2.2.2]octane skeleton can be achieved through several established synthetic pathways, each with its own advantages and limitations. These methods primarily include the Diels-Alder reaction, the pyrolysis of bicyclic esters, and rearrangement reactions of other bicyclic systems.

Diels-Alder Cycloaddition Strategies

The [4+2] cycloaddition, or Diels-Alder reaction, is one of the most powerful and widely used methods for the construction of six-membered rings, and it is a cornerstone in the synthesis of the bicyclo[2.2.2]octane core. This reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring system.

A classic and reliable method for accessing the bicyclo[2.2.2]octene framework involves the Diels-Alder reaction between a 1,3-cyclohexadiene (B119728) derivative and maleic anhydride (B1165640). The resulting adduct, a bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, can then be further elaborated to introduce desired functionalities. For instance, heating 1-methoxy-2-methyl-1,4-cyclohexadiene with maleic anhydride yields 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride gla.ac.ukucla.edu. This intermediate can then undergo further transformations.

The scope of the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core can be expanded by employing electron-deficient dienophiles and sterically hindered dienes. The reactivity in a Diels-Alder reaction is governed by the electronic complementarity of the diene and dienophile. Electron-withdrawing groups on the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene organic-chemistry.orgchim.it.

Conversely, sterically hindered dienes can also be employed, though they may require more forcing conditions to react. The use of Lewis acid catalysts can accelerate these reactions and improve their selectivity rsc.org. Anionic Diels-Alder chemistry has also been developed, where highly stable sodium dienolate ion pairs, generated in situ, act as electron-rich dienes, reacting with various dienophiles to afford highly oxygenated bicyclo[2.2.2]octane adducts in good yields nih.gov.

Interactive Table: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis
DieneDienophileProductReference
1,3-CyclohexadieneAcryloyl chlorideBicyclo[2.2.2]oct-2-ene-endo-5-carboxylic acid (after hydrolysis) cdnsciencepub.com
1-Methoxy-2-methyl-1,4-cyclohexadieneMaleic anhydride1-Methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride gla.ac.ukucla.edu
(Cyclohexa-1,5-dien-1-yloxy)trimethylsilaneα-ChloroacrylonitrileAdduct for 5-phenylbicyclo[2.2.2]oct-5-en-2-one synthesis

The scale-up of Diels-Alder reactions requires careful consideration of process safety, particularly due to the often exothermic nature of the reaction and the potential for thermal runaway. A systematic thermal hazard assessment is crucial. For example, the Diels-Alder reaction of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane with α-acetoxyacrylonitrile or α-chloroacrylonitrile poses significant safety hazards on a larger scale researchgate.net. The use of α-acetoxyacrylonitrile is not recommended for scale-up due to its thermal instability. However, the reaction with α-chloroacrylonitrile can be safely scaled up by running the reaction in toluene (B28343) in the presence of a polymerization inhibitor like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium bicarbonate researchgate.net.

Key safety considerations for scaling up Diels-Alder reactions include:

Heat Transfer: Ensuring the reactor can efficiently dissipate the heat generated by the exothermic reaction is critical to prevent a dangerous rise in temperature and pressure.

Mixing: Inefficient mixing at larger scales can lead to localized hot spots and potential runaway reactions.

Reactant Stability: The thermal stability of both reactants and products under the reaction conditions must be thoroughly evaluated.

Control of Reaction Rate: For highly exothermic reactions, controlling the rate of addition of one of the reactants can be a key safety measure.

Flow chemistry offers a safer and more efficient alternative for scaling up Diels-Alder reactions by providing better control over reaction parameters and minimizing the volume of the reaction mixture at any given time rsc.org.

Pyrolysis of Bicyclic Esters

Pyrolysis of bicyclic esters, particularly xanthates in a process known as the Chugaev elimination, provides a method for introducing unsaturation into the bicyclo[2.2.2]octane system, which can be a step in a larger synthetic sequence. This reaction is a syn-elimination that proceeds through a cyclic transition state, converting an alcohol (via its xanthate ester) into an alkene nrochemistry.comwikipedia.orgmychemblog.comchemistnotes.comyoutube.com.

The Chugaev elimination involves two main steps:

Formation of a xanthate ester: An alcohol is treated with a base, followed by carbon disulfide and then an alkylating agent (typically methyl iodide) to form the corresponding xanthate ester.

Pyrolysis: The xanthate ester is heated, typically in the range of 120-200 °C, to induce a concerted syn-elimination, yielding an alkene, carbonyl sulfide, and a thiol nrochemistry.comwikipedia.orgmychemblog.comchemistnotes.comyoutube.com.

This method is particularly useful because it often proceeds with high regioselectivity and avoids the acidic or basic conditions that can lead to rearrangements in other elimination reactions.

Rearrangement Reactions of Other Bicyclic Systems

The bicyclo[2.2.2]octane skeleton can also be accessed through the rearrangement of other bicyclic systems. These rearrangements are often driven by the formation of a more stable carbocation or radical intermediate.

One notable example is the rearrangement of the bicyclo[3.2.1]octane system. The buffered acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate has been shown to yield a mixture of products including 2-bicyclo[2.2.2]octyl acetate, indicating a skeletal rearrangement from the [3.2.1] to the [2.2.2] system gla.ac.uk. This type of rearrangement can be influenced by factors such as the nature of the leaving group, the solvent, and the presence of substituents.

Radical rearrangements have also been observed. For instance, 4-substituted bicyclo[2.2.2]oct-5-en-2-yl radicals can rearrange to the more stable 2-substituted bicyclo[3.2.1]oct-6-en-2-yl radicals under certain conditions ucla.eduescholarship.org. The direction of this equilibrium is influenced by the interplay of ring strain and the stability of the radical intermediate ucla.eduescholarship.org. While this demonstrates the interconversion between these two systems, the reverse rearrangement to form the bicyclo[2.2.2]octane skeleton is also plausible under thermodynamic control if the [2.2.2] isomer is more stable.

Introduction of the Hydroxymethyl Group

The introduction of a hydroxymethyl (-CH₂OH) group at the bridgehead position of the bicyclo[2.2.2]octane skeleton can be achieved through several established synthetic transformations. These methods often involve the conversion of other functional groups, such as alkenes or esters, into the desired primary alcohol.

Hydroboration-Oxidation of Bicyclo[2.2.2]octene Derivatives

Hydroboration-oxidation is a two-step reaction that achieves an anti-Markovnikov addition of water across a double bond. In the context of synthesizing Bicyclo[2.2.2]octan-1-ylmethanol, a suitable precursor would be 1-methylenebicyclo[2.2.2]octane.

The reaction proceeds via the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond of the alkene. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This is followed by an oxidation step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), which replaces the boron atom with a hydroxyl group. This process is known for its high regioselectivity and stereospecificity, with the hydroboration step occurring via a syn-addition. For 1-methylenebicyclo[2.2.2]octane, this would result in the formation of the desired this compound.

While this method is a standard procedure in organic synthesis, specific literature detailing the hydroboration-oxidation of 1-methylenebicyclo[2.2.2]octane to yield this compound is not extensively documented in readily available sources. However, the principles of the reaction strongly suggest its applicability.

Grignard Reactions for Hydroxymethylation

Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups. For the synthesis of this compound, a Grignard reaction can be employed to introduce the hydroxymethyl group.

A plausible route involves the preparation of a Grignard reagent from a halogenated bicyclo[2.2.2]octane, such as 1-bromobicyclo[2.2.2]octane. This is achieved by reacting the alkyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound, bicyclo[2.2.2]octan-1-ylmagnesium bromide, can then be reacted with an appropriate electrophile to introduce the hydroxymethyl group.

Formaldehyde (HCHO) is the simplest aldehyde and serves as a one-carbon electrophile for this purpose. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the primary alcohol, this compound. While this represents a standard and feasible synthetic strategy, specific examples applied to the bicyclo[2.2.2]octane system for this particular transformation are not widely reported in the scientific literature.

Catalytic Reduction of Ester Intermediates

The reduction of carboxylic acid esters to primary alcohols is a fundamental transformation in organic synthesis and presents a viable route to this compound. The precursor for this reaction is an ester of bicyclo[2.2.2]octane-1-carboxylic acid, such as ethyl bicyclo[2.2.2]octane-1-carboxylate.

This reduction can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the departure of the ethoxide leaving group and a second hydride addition to the resulting aldehyde intermediate. An aqueous workup then protonates the alkoxide to afford the primary alcohol.

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as copper chromite, often under high pressure and temperature. While catalytic hydrogenation is a common industrial process for ester reduction, it may require more forcing conditions compared to hydride reduction.

Enantioselective Synthesis of Bicyclo[2.2.2]octane Carboxylates and Related Scaffolds

The development of asymmetric syntheses to produce enantiomerically enriched bicyclo[2.2.2]octane derivatives is of significant interest, particularly for applications in pharmaceuticals. Bicyclo[2.2.2]octane carboxylates are key intermediates that can be readily converted to compounds like this compound.

Metal-Free Conditions in Asymmetric Synthesis

Recent advancements in organocatalysis have enabled the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. These methods offer advantages in terms of reduced toxicity, cost, and environmental impact compared to traditional metal-catalyzed reactions.

One notable approach involves a formal [4+2] cycloaddition reaction between an α'-ethoxycarbonyl cyclohexenone and a nitroolefin, catalyzed by a chiral organic base. This tandem reaction proceeds through a Michael addition followed by an intramolecular Michael addition to construct the bicyclic core with high enantioselectivity. The reaction is typically carried out under mild and operationally simple conditions, utilizing low loadings of the organocatalyst. d-nb.info

The use of cinchona alkaloid-derived catalysts, for example, has proven effective in promoting these transformations. The catalyst induces a high degree of stereocontrol, leading to the formation of the bicyclo[2.2.2]octane-1-carboxylate with excellent enantiomeric excess (ee). d-nb.info The reaction tolerates a range of substituents on the nitroolefin, allowing for the synthesis of a diverse library of functionalized bicyclo[2.2.2]octane derivatives. d-nb.info

EntryNitroolefinCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1NitrostyreneCinchona-derived84>20:197
24-MethylnitrostyreneCinchona-derived82>20:197
34-MethoxynitrostyreneCinchona-derived80>20:196
44-ChloronitrostyreneCinchona-derived85>20:198
52-NitrostyreneCinchona-derived7515:195

Table 1: Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. Data sourced from a study on tandem reactions for the rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. d-nb.info

Stereochemical Control and Diastereomeric Derivatization

Achieving stereochemical control is paramount in the synthesis of complex molecules. In the context of bicyclo[2.2.2]octane systems, the rigid framework can be exploited to direct the stereochemical outcome of reactions.

Diastereomeric derivatization is a classical strategy for the separation of enantiomers and the establishment of absolute stereochemistry. This involves reacting a racemic mixture of a bicyclo[2.2.2]octane precursor with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as chromatography or crystallization. Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure bicyclo[2.2.2]octane derivative.

Furthermore, the inherent chirality of the bicyclo[2.2.2]octane scaffold itself can be used to direct subsequent transformations. For instance, a chiral bicyclo[2.2.2]octane derivative can serve as a chiral auxiliary to control the stereochemistry of reactions at a remote functional group. The well-defined and rigid conformation of the bicyclic system effectively shields one face of a reactive center, leading to a highly diastereoselective outcome.

Advanced Synthetic Strategies and Emerging Technologies

The synthesis of the bicyclo[2.2.2]octane framework, a key structural motif in many natural products and pharmacologically active compounds, has been the subject of intensive research. Modern synthetic chemistry has moved towards the development of more efficient, selective, and environmentally benign methodologies. This section explores advanced strategies, including photocatalysis, green chemistry, and tandem reactions, for the construction of this compound and its immediate precursors. These approaches offer significant advantages over classical methods by providing access to complex molecular architectures under mild conditions with high degrees of control.

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex carbon-carbon bonds under exceptionally mild conditions. This strategy has been successfully applied to the construction of the bicyclo[2.2.2]octane core.

A notable development is the direct construction of the bicyclo[2.2.2]octene skeleton through a radical cascade reaction initiated by visible light. acs.org Researchers have shown that substrates derived from amino acids and containing a biphenyl (B1667301) group can undergo this complex transformation. The reaction is mediated by an iridium-based photocatalyst, [Ir{dF(CF3)ppy}2(dtbpy)]PF6, which, upon irradiation with visible light, initiates a sequence of radical-mediated events culminating in the formation of the bridged polycyclic structure. acs.org Isotopic labeling experiments have provided evidence that an intramolecular hydrogen atom transfer is a key step in the cascade process. acs.org

Beyond constructing the core, photocatalysis is also employed to functionalize the pre-formed bicyclo[2.2.2]octane skeleton. For instance, a photocatalytic Minisci-like reaction has been developed for the introduction of various heterocyclic moieties at the bridgehead position. nih.gov This method utilizes an organic photocatalyst, avoiding the need for expensive and toxic heavy metals. The reaction proceeds through the decarboxylation of a bridgehead carboxylic acid derivative (a redox-active ester), generating a bridgehead radical that subsequently couples with a heterocyclic partner. nih.gov This approach is significant as it allows for the late-stage functionalization of the bicyclic core, providing rapid access to a diverse range of potential drug candidates.

Table 1: Photocatalytic Synthesis of Bicyclo[2.2.2]octene Derivatives
MethodCatalyst/ConditionsSubstrateProductKey Features
Radical Cascade Cyclization[Ir{dF(CF3)ppy}2(dtbpy)]PF6, Visible LightAmino acid derivative with N-(2-phenyl)benzoyl groupBicyclo[2.2.2]octene skeletonDirect construction of the core; Involves intramolecular hydrogen atom transfer. acs.org
Minisci-like ReactionOrganic photocatalyst, Visible LightBridgehead N-hydroxyphthalimide ester of a Bicyclo[2.2.2]octane carboxylic acidBridgehead heterocycle-substituted Bicyclo[2.2.2]octaneMetal-free functionalization; Avoids external oxidants. nih.gov

Green Chemistry Approaches and Metal-Free Conditions

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that are both efficient and environmentally benign. For the synthesis of bicyclo[2.2.2]octane precursors, this has translated into a focus on metal-free catalysis and operationally simple procedures.

A highly effective, enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, direct precursors to this compound, has been developed under entirely metal-free conditions. rsc.orgrsc.org This method involves a tandem reaction sequence mediated by a simple organic base. rsc.orgrsc.orgresearchgate.net The reaction is notable for its mild conditions, operational simplicity, and the use of a low loading (3 mol%) of an organocatalyst. rsc.org This approach not only avoids the use of transition metals, which can be costly and pose toxicity and disposal challenges, but also provides access to chiral, highly functionalized bicyclic products with excellent enantioselectivity. rsc.org The products, bicyclo[2.2.2]octane-1-carboxylates, can be readily reduced to the target this compound using standard reducing agents.

The key advantages of this green chemistry approach include:

Metal-Free Catalysis: Eliminates the need for transition metal catalysts, reducing cost and environmental impact. rsc.org

Mild Reaction Conditions: The reaction proceeds efficiently without the need for high temperatures or pressures. rsc.org

Operational Simplicity: The procedure is straightforward, making it amenable to large-scale preparation. rsc.org

High Atom Economy: Tandem reactions, by nature, are highly atom-economical as multiple bonds are formed in a single operation with minimal waste.

Table 2: Green, Metal-Free Synthesis of Bicyclo[2.2.2]octane-1-carboxylates
Reaction TypeCatalyst/ReagentKey ReactantsYieldEnantiomeric Excess (ee)
Tandem Michael/Michael-type AdditionOrganic Base (e.g., derived from cinchona alkaloids)Cyclohexenone derivatives and nitroolefinsGood to excellent rsc.orgrsc.orgUp to 97% rsc.org

Tandem Reactions and Coupling Cyclization

Tandem, domino, or cascade reactions represent a highly efficient strategy for the rapid assembly of complex molecular scaffolds like the bicyclo[2.2.2]octane core. These processes involve a sequence of intramolecular or intermolecular reactions where subsequent transformations occur under the same reaction conditions without the need for isolating intermediates.

One of the most elegant examples is a formal [4+2] tandem reaction that provides rapid access to a wide range of functionalized bicyclo[2.2.2]octane-1-carboxylates. rsc.orgresearchgate.net This reaction proceeds under mild, metal-free conditions and demonstrates high enantioselectivity. rsc.org The strategy allows for the construction of the bicyclic system from simple starting materials in a single, highly efficient step. rsc.org

Other powerful tandem strategies have also been employed:

Domino Michael/Michael Reaction: Bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon have been synthesized with excellent diastereoselectivity using a domino Michael/Michael reaction. This process is mediated by a diphenylprolinol silyl (B83357) ether organocatalyst. researchgate.net

Tandem Henry Cyclization: A novel synthesis of the bicyclo[2.2.2]octane ring system has been achieved using a tandem Henry (nitro-aldol) cyclization as the key bond-forming step. This methodology was successfully applied to the synthesis of a potential inhibitor of the influenza virus sialidase. nih.gov

These tandem and coupling cyclization reactions are powerful tools for constructing the bicyclo[2.2.2]octane core because they build molecular complexity rapidly and often with a high degree of stereocontrol, which is crucial for the synthesis of biologically active molecules.

Table 3: Tandem and Cyclization Reactions for Bicyclo[2.2.2]octane Synthesis
Reaction NameCatalyst/MediatorDescriptionReference
Formal [4+2] Tandem ReactionOrganic BaseA tandem sequence providing rapid, enantioselective access to bicyclo[2.2.2]octane-1-carboxylates. rsc.orgrsc.org rsc.orgrsc.org
Domino Michael/Michael ReactionDiphenylprolinol silyl etherConstructs bicyclo[2.2.2]octane derivatives with a quaternary bridgehead carbon in high diastereoselectivity. researchgate.net researchgate.net
Tandem Henry CyclizationBaseUtilizes a nitro-aldol reaction sequence to form the bicyclic ring system. nih.gov nih.gov

Chemical Reactivity and Derivatization of Bicyclo 2.2.2 Octan 1 Ylmethanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is the primary site of chemical reactivity in bicyclo[2.2.2]octan-1-ylmethanol, allowing for a range of derivatization reactions common to primary alcohols.

The primary alcohol moiety of this compound can be oxidized to form either bicyclo[2.2.2]octane-1-carbaldehyde or the more stable bicyclo[2.2.2]octane-1-carboxylic acid. The choice of product depends on the specific oxidizing agent and reaction conditions employed. Strong oxidizing agents typically lead to the formation of the carboxylic acid, while milder reagents can be used to stop the oxidation at the aldehyde stage.

The conversion to bicyclo[2.2.2]octane-1-carboxylic acid is a common transformation. Various methods for the oxidation of primary alcohols to carboxylic acids are well-established in organic synthesis and are applicable to this substrate organic-chemistry.org. These often involve chromium-based reagents, permanganate (B83412), or modern catalytic systems under milder conditions organic-chemistry.orggoogle.com.

For the synthesis of the aldehyde, careful selection of reagents is necessary to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose.

Target ProductTypical Oxidizing Agent(s)Notes
Bicyclo[2.2.2]octane-1-carbaldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)Milder conditions required to prevent over-oxidation to the carboxylic acid.
Bicyclo[2.2.2]octane-1-carboxylic acidChromic acid (Jones reagent), Potassium permanganate (KMnO₄), Ruthenium tetroxide (RuO₄)Stronger oxidizing agents ensure complete conversion to the carboxylic acid. organic-chemistry.orggoogle.com
Table 1: Common Reagents for the Oxidation of this compound.

While the term "reduction to alcohol derivatives" for a compound that is already an alcohol can be ambiguous, in the context of derivatization it typically refers to the complete removal of the hydroxyl functional group, a process known as deoxygenation. This converts the hydroxymethyl group into a methyl group, yielding 1-methylbicyclo[2.2.2]octane.

This transformation is generally a multi-step process. The hydroxyl group is first converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. The resulting tosylate ester is then reduced using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄), which displaces the tosylate group to form the final methyl-substituted product.

The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce a variety of other functional groups. smolecule.com This typically requires the initial conversion of the hydroxyl group into a good leaving group.

A common and effective method for derivatization is the conversion of the alcohol to the corresponding alkyl halides. For primary alcohols like this compound, standard halogenating agents are highly effective.

Treatment with thionyl chloride (SOCl₂) is a widely used method for producing 1-(chloromethyl)bicyclo[2.2.2]octane. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds by converting the hydroxyl into a chlorosulfite intermediate, which then undergoes an Sₙ2 reaction with a chloride ion. chemistrysteps.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com

Similarly, phosphorus tribromide (PBr₃) is used to synthesize 1-(bromomethyl)bicyclo[2.2.2]octane. masterorganicchemistry.comchemistrysteps.comlibretexts.org The mechanism involves the alcohol attacking the phosphorus atom, displacing a bromide ion which then acts as the nucleophile in an Sₙ2 reaction to displace the activated oxygen group. masterorganicchemistry.com These methods are generally preferred over using concentrated hydrohalic acids (HCl or HBr) as they operate under milder conditions and are less prone to inducing carbocation rearrangements. libretexts.orglibretexts.org

Target HalideReagentTypical Byproducts
1-(chloromethyl)bicyclo[2.2.2]octaneThionyl chloride (SOCl₂)SO₂, HCl
1-(bromomethyl)bicyclo[2.2.2]octanePhosphorus tribromide (PBr₃)H₃PO₃
Table 2: Common Reagents for the Halogenation of this compound.

Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. byjus.comjk-sci.commasterorganicchemistry.comwikipedia.org This method involves a two-step process. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium bicyclo[2.2.2]octan-1-ylmethoxide. jk-sci.com This alkoxide is a potent nucleophile.

In the second step, the alkoxide is reacted with a primary alkyl halide (e.g., iodomethane (B122720) or ethyl bromide). The alkoxide displaces the halide via an Sₙ2 mechanism, forming the desired ether. wikipedia.org The choice of the alkylating agent should be restricted to methyl or primary halides to avoid competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com

Substitution Reactions with Various Functional Groups

Influence of Substituents on Reactivity (e.g., Fluorination at Bridgehead Position)

The reactivity of the hydroxymethyl group at the C1 position can be influenced by substituents at other positions on the bicyclo[2.2.2]octane skeleton. The rigid nature of this framework allows for the efficient transmission of electronic effects through space (field effects) or through the sigma bonds (inductive effects). acs.org

A key example is the introduction of an electron-withdrawing group, such as a fluorine atom, at the opposing bridgehead position (C4), resulting in {4-fluorobicyclo[2.2.2]octan-1-yl}methanol. molport.com The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect across the molecular cage.

This effect has several consequences for the reactivity of the C1-hydroxymethyl group:

Acidity: The inductive withdrawal of electron density by the fluorine atom stabilizes the corresponding alkoxide anion formed upon deprotonation of the alcohol. This increases the acidity of the hydroxyl proton compared to the non-fluorinated parent compound. Computational studies on other bridgehead alcohols have shown that perfluorination dramatically increases gas-phase acidity. researchgate.net

Nucleophilicity: The increased acidity of the alcohol corresponds to a decrease in the nucleophilicity of the oxygen atom. This can slow down reactions where the alcohol itself acts as a nucleophile.

Reactivity of Derivatives: The electron-withdrawing effect also influences the stability of reaction intermediates. For example, in substitution reactions involving the C1-methylene group, the formation of any partial positive charge on that carbon would be destabilized by the distant fluorine atom. Conversely, the stability of anionic intermediates would be enhanced. This electronic modulation can alter the rates and pathways of derivatization reactions compared to the unsubstituted this compound.

Electronic Effects (e.g., Electrophilicity)

The bicyclo[2.2.2]octan-1-yl group, as a bridgehead alkyl substituent, exhibits notable electronic effects. It is a strong electron-releasing group, a property that influences the reactivity of the attached hydroxymethyl group. rsc.orgrsc.org Studies on the acidity and hydrolysis rates of related compounds, such as p-bicyclo[2.2.2]octan-1-yl-benzoic acids, have determined σp values of –0.25, indicating significant electron donation. rsc.org This effect is attributed in part to C-C hyperconjugation, which is sterically accelerated by the rigid structure. rsc.org In electrophilic aromatic substitution reactions, the bicyclo[2.2.2]octan-1-yl group is highly activating, second only to cyclopropyl (B3062369) among alkyl groups in its electron-releasing capability. rsc.org This inherent electron-donating nature makes the oxygen atom of the methanol (B129727) group more nucleophilic, though the carbon atom remains susceptible to electrophilic attack in certain reactions.

Steric Hindrance and Reaction Rates

The bulky nature of the bicyclo[2.2.2]octane cage imposes significant steric hindrance around the 1-position. This steric bulk can impede the approach of reagents to the hydroxymethyl group, thereby affecting reaction rates. For instance, in the synthesis of analogs of the tankyrase inhibitor IWR1, the reaction of a bicyclo[2.2.2]octane amine (BCO-amine) with nadic anhydride (B1165640) was found to be sluggish compared to the reaction with the less hindered bicyclo[1.1.1]pentane amine (BCP-amine). nih.gov This difference in reactivity highlights the role of steric hindrance in controlling reaction accessibility at the bridgehead position. nih.gov Similarly, studies on radical rearrangement/cyclization reactions of bicyclo[2.2.2]octenone systems have shown that increasing steric hindrance at various positions on the skeleton can significantly influence the reaction pathway, favoring certain products over others. nih.gov

Comparative Studies with Non-Fluorinated Analogs

The introduction of fluorine into the bicyclo[2.2.2]octane framework leads to significant changes in physicochemical properties compared to their non-fluorinated counterparts. d-nb.info Studies comparing fluorinated and non-fluorinated derivatives have provided insights into the effects of this substitution.

In one such comparative analysis, fluorinated mesogenic derivatives of bicyclo[2.2.2]octane were synthesized and their properties were analyzed. researchgate.netacs.orgnih.gov The incorporation of fluorine atoms alters properties such as dielectric anisotropy and the stability of the nematic phase. researchgate.netacs.orgnih.gov Another study on bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a related bridged system, revealed that a hexafluorinated derivative has a significantly lower pKa (is more acidic) than its non-fluorinated analog, demonstrating the powerful electron-withdrawing effect of fluorine. d-nb.info These findings suggest that fluorination of the bicyclo[2.2.2]octane skeleton would similarly impact the electronic properties and reactivity of the -CH2OH group in this compound.

Table 1: Comparison of Acidity in a Bridged Bicyclic System

CompoundpKa
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (non-fluorinated)~5.0
Hexafluoro-bicyclo[1.1.1]pentane-1,3-dicarboxylic acid~2.45
Data adapted from a study on a related bicyclic system to illustrate the effect of fluorination. d-nb.info

Rearrangement Pathways of Bicyclo[2.2.2]octane Skeletons

The strained bicyclo[2.2.2]octane framework is susceptible to various rearrangement reactions, which can be initiated by radical species or photochemical energy. These rearrangements often lead to the formation of different, sometimes more stable, bicyclic systems.

Radical-Mediated Rearrangements

The generation of a radical on the bicyclo[2.2.2]octane skeleton can trigger complex rearrangement cascades. A common transformation is the rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical to a bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.orgucla.edu This process occurs through a homoallyl-cyclopropylcarbinyl radical rearrangement pathway. ucla.edu

The outcome of these radical rearrangements is governed by a delicate balance between ring strain and the stability of the radical intermediates. escholarship.orgucla.eduescholarship.org While the bicyclo[3.2.1]octene system is generally more strained than the bicyclo[2.2.2]octene system, the presence of radical-stabilizing substituents can favor the formation of the rearranged product. escholarship.orgucla.edu

For example, studies have shown that methoxy (B1213986) and phenyl substituents promote the rearrangement to the bicyclo[3.2.1]octene system, whereas a less stabilizing methyl group favors retention of the bicyclo[2.2.2]octane skeleton. ucla.edu This indicates that the reaction is under thermodynamic control. acs.org DFT calculations have confirmed that the relative energies of the radical intermediates and the transition states determine the product distribution. ucla.edu For the parent system (with a hydrogen substituent), the bicyclo[2.2.2]octene radical is calculated to be 2.3 kcal/mol more stable than the rearranged bicyclo[3.2.1]octene radical due to the latter's greater ring strain. ucla.edu

Table 2: Product Ratios in Radical Rearrangement of 4-Substituted Bicyclo[2.2.2]oct-5-en-2-yl Radicals

Substituent (R)Ratio of Bicyclo[2.2.2]octene to Bicyclo[3.2.1]octene Products
H>95:5
CH₃7:1
CH₂OBn7:1
OMe1:3
Ph1:3
Data from a study on the interplay of ring strain and radical stabilization. ucla.edu

Further studies on acyl radical reactions of bicyclo[2.2.2]octenone derivatives have demonstrated that ring strain imposed by fused rings can also dictate whether a reaction proceeds via cyclization or a more complex rearrangement pathway to form isotwistane products. acs.orgnih.gov

Photoinduced Rearrangements

The bicyclo[2.2.2]octenone skeleton, a close relative of the bicyclo[2.2.2]octane framework, is known to undergo a variety of photoinduced rearrangements. acs.org These reactions are valuable in organic synthesis for constructing complex molecular architectures. nih.govrsc.org

One prominent example is the photoinduced decarbonylative rearrangement, which can be used to synthesize unique fused-ring systems. nih.govnih.gov This process typically involves a Norrish Type I cleavage, where the bond between the carbonyl group and the adjacent carbon is broken upon photoirradiation. rsc.org This is followed by decarbonylation (loss of carbon monoxide) and a subsequent 1,3-migration to yield a rearranged product. rsc.org This methodology has been successfully applied to the synthesis of the marasmane sesquiterpenoid skeleton, which features a fused-5,6,3-tricyclic ring structure. nih.gov The reaction tolerates a wide variety of substituents at different positions on the bicyclo[2.2.2]octenone starting material, making it a versatile synthetic tool. rsc.org

Acid-Base Catalyzed Rearrangements

The rigid bicyclo[2.2.2]octane framework is susceptible to skeletal rearrangements under acid-catalyzed conditions, primarily through the well-documented Wagner-Meerwein rearrangement. wikipedia.org This class of carbocation 1,2-rearrangement reactions provides a pathway to transform the bicyclo[2.2.2]octane skeleton into the thermodynamically more stable bicyclo[3.2.1]octane system. cdnsciencepub.comresearchgate.net

For this compound, acid catalysis initiates the protonation of the primary hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a primary carbocation, which is highly unstable. This instability is the driving force for a rapid 1,2-alkyl shift. One of the carbon-carbon bonds of the bicyclic cage migrates to the electron-deficient bridgehead carbon. This concerted process, a hallmark of the Wagner-Meerwein rearrangement, alleviates the strain of the bicyclo[2.2.2] system and results in the formation of a more stable tertiary carbocation within the expanded bicyclo[3.2.1]octane framework. nih.gov The reaction is completed by the capture of a nucleophile or by elimination of a proton to form an alkene.

Studies on related bicyclo[2.2.2]octane derivatives have demonstrated this rearrangement. For instance, the oxidative decarboxylation of bicyclo[2.2.2]octane carboxylic acids with lead tetraacetate generates a bridgehead carbocation intermediate which subsequently rearranges to a bicyclo[3.2.1]octane system. researchgate.net Although direct experimental data on this compound is limited in the reviewed literature, the established principles of carbocation chemistry strongly support this rearrangement pathway.

Table 1: Proposed Mechanism for Acid-Catalyzed Rearrangement

StepDescriptionIntermediate/Product
1Protonation of the hydroxyl group by an acid catalyst (H⁺).Bicyclo[2.2.2]octan-1-ylmethyloxonium ion
2Loss of a water molecule to form a primary carbocation.Bicyclo[2.2.2]octan-1-ylmethyl carbocation
3Wagner-Meerwein rearrangement via a 1,2-alkyl shift.Bicyclo[3.2.1]octan-1-yl carbocation (tertiary)
4Nucleophilic attack or deprotonation.Substituted Bicyclo[3.2.1]octane or Bicyclo[3.2.1]octene

Functionalization for Specific Applications

The Bicyclo[2.2.2]octane (BCO) scaffold is a key building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. researchgate.net this compound, with its reactive hydroxymethyl group at a bridgehead position, serves as a versatile starting material for introducing further functionalities.

The BCO core is frequently employed as a saturated bioisostere for phenyl rings in drug design. nih.gov Its defined geometry allows for precise spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. The replacement of a planar phenyl ring with a non-planar BCO scaffold can lead to improved physicochemical properties such as increased solubility and enhanced metabolic stability, while maintaining or improving biological activity. nih.gov

The hydroxymethyl group of this compound is a key functional handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or converted into an amine, allowing for the attachment of various bioactive moieties through amide coupling, reductive amination, or other standard transformations. For example, the related compound 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid has been used to prepare inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which are investigated for the treatment of metabolic syndrome. chemicalbook.com Similarly, bicyclo[2.2.2]octane-containing amines have been explored as antiviral agents. google.com

A notable example is the incorporation of the 2-oxabicyclo[2.2.2]octane core, a close analogue, into the structures of the anticancer drugs Imatinib and Vorinostat. nih.gov This modification resulted in analogs with increased water solubility and metabolic stability compared to the parent drugs. nih.gov These findings underscore the potential of using this compound as a scaffold to develop new therapeutic agents with optimized properties.

Table 2: Examples of Bioactive Applications of the Bicyclo[2.2.2]octane Scaffold

Application AreaExample Compound ClassTherapeutic Target/Disease
Metabolic SyndromeBicyclo-octyltriazole derivatives11β-HSD1
CancerImatinib/Vorinostat analogsTyrosine kinases/HDACs
Viral InfectionsBicyclo[2.2.2]octanaminesInfluenza virus
Neurological DisordersAzabicyclo[3.2.1]octane derivativesNicotinic/opioid receptors

The functional group of this compound can be utilized to construct more complex, fused polycyclic systems. Such structures are of interest in natural product synthesis and drug discovery. The synthesis of fused heterocyclic compounds often involves intramolecular cyclization reactions. airo.co.in

A common strategy involves the elaboration of the hydroxymethyl group into a side chain containing a reactive functional group. For instance, the alcohol can be oxidized to the corresponding aldehyde, which can then undergo an intramolecular reaction, such as a Michael addition or an aldol (B89426) condensation, with a suitably placed nucleophile on another part of the molecule to form a new ring. ucla.edu

Another approach is through radical cyclizations. rsc.org The hydroxymethyl group can be converted into a precursor for a radical reaction. For example, conversion to a halide or a thiocarbonyl derivative would allow the generation of a radical that could add to an intramolecular double or triple bond, thereby forging a new ring fused to the original BCO skeleton. Research on bicyclo[2.2.2]octenone systems has shown that acyl radicals can undergo selective rearrangement or cyclization, demonstrating the feasibility of forming new rings within this framework. nih.gov While these methods have not been specifically reported starting from this compound, they represent established synthetic strategies that could be readily adapted.

The synthesis of fused bicyclo[2.2.2]octenes has also been explored for the development of inhibitors for the SARS-CoV-2 main protease, highlighting the contemporary relevance of these fused systems in medicinal chemistry. nih.gov

Spectroscopic and Computational Characterization of Bicyclo 2.2.2 Octan 1 Ylmethanol and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure of bicyclo[2.2.2]octane derivatives in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, one can confirm the bicyclic framework, determine the stereochemistry of substituents, and probe the electronic environment of the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the presence of the bicyclo[2.2.2]octane core and the stereochemical arrangement of its substituents. For bicyclo[2.2.2]octan-1-ylmethanol, the ¹H NMR spectrum typically displays characteristic signals for the methylene (B1212753) protons of the hydroxymethyl group and the protons of the bicyclic cage. The chemical shifts and coupling patterns of the bridgehead and methylene protons provide significant structural information. For instance, in substituted bicyclo[2.2.2]octenes, the anisotropic effect of a syn-oriented double bond can shield a nearby aldehyde proton, causing an upfield shift in its ¹H NMR signal, which helps in distinguishing between endo and exo isomers. nih.gov

Proton Chemical Shift (ppm)
Methylene protons (-CH₂OH)~3.5
Bicyclic framework protons1.4-1.8

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents.

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of bicyclo[2.2.2]octane derivatives. The number of distinct signals in the ¹³C NMR spectrum reveals the symmetry of the molecule. The chemical shifts of the quaternary bridgehead carbons, methylene carbons, and any substituent carbons are diagnostic. For example, in bicyclo[2.2.2]octane systems, the methylene carbons typically appear as a strong, single signal, indicating the dynamic rotational behavior of the fragment. nih.gov The chemical shifts are also sensitive to the presence and nature of substituents, with electronegative groups generally causing a downfield shift of the attached carbon. Studies on a variety of bicyclo[2.2.2]octane derivatives have shown that stereochemical arrangements, such as vicinal and syn-axial interactions, lead to characteristic shielding and deshielding effects on the carbon nuclei. cdnsciencepub.com

Carbon Chemical Shift (ppm)
Quaternary bridgehead carbon (C1)~35-40
Methylene carbons (-CH₂-)~25-30
Carbinol carbon (-CH₂OH)~65-70
Other bridgehead carbon (C4)~25-30

Note: The chemical shifts are approximate and can vary based on the solvent and other substituents.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the characterization of fluorinated analogs of bicyclo[2.2.2]octane. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. This technique has been employed to monitor reactions involving fluorinated bicyclo[2.2.2]octane systems, such as thermal imidization reactions of bicyclo[2.2.2]oct-7-ene dianhydrides. kpi.ua The chemical shifts and coupling constants in ¹⁹F NMR spectra provide valuable data on the progress of reactions and the formation of intermediates and products. kpi.ua For example, in the synthesis of N,N'-difluorodiazoniabicyclo[2.2.2]octane salts, ¹⁹F NMR is used to characterize the fluorinating agents. beilstein-journals.org

NMR spectroscopy, particularly ¹H NMR, is crucial for resolving stereochemical ambiguities in bicyclo[2.2.2]octane alcohols. The coupling constants between protons can help determine their relative orientations. For instance, the presence or absence of long-range "W" coupling can provide evidence for specific stereochemical relationships between protons. In certain bicyclo[2.2.2]octanone derivatives, the observation of a long-range coupling of approximately 2 Hz between H(3) and H(5n) confirms an endo addition of a reactant. cdnsciencepub.com Furthermore, deshielding effects due to steric compression can cause downfield shifts for protons in close proximity, aiding in the assignment of stereochemistry. cdnsciencepub.com

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the absolute configuration and solid-state conformation of bicyclo[2.2.2]octane derivatives. This technique provides precise three-dimensional coordinates of all atoms in a crystalline sample, allowing for unambiguous assignment of stereochemistry and detailed analysis of bond lengths, bond angles, and torsional angles. For instance, single-crystal X-ray diffraction analysis of a steroidal bicyclo[2.2.2]octane derivative revealed a disordered BCO rotator, providing insights into its dynamic behavior in the solid state. nih.gov In another study, X-ray crystallography confirmed the structure of a dibenzobicyclo[2.2.2]octane derivative, which was essential for understanding its thermal decomposition mechanism. researchgate.net This technique is also invaluable for confirming the absolute configuration of chiral bicyclo[2.2.2]octane derivatives, as demonstrated in the structural analysis of (R)-Methyl {[(2-carboxy-bicyclo-[2.2.2]octan-1-yl)-ammonio]-methyl}-phosphonate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Characterization and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of bicyclo[2.2.2]octane derivatives, enabling the separation, identification, and quantification of components in a mixture. phcogj.comresearchgate.net This technique is routinely employed to monitor reaction progress, characterize final products, and assess their purity.

In the synthesis of bicyclo[2.2.2]octane derivatives, GC-MS analysis is critical for identifying the desired products and any byproducts or impurities. For instance, in the preparation of 4-acetoxybicyclo[2.2.2]octan-1-ol and bicyclo[2.2.2]octane-1,4-diol, GC-MS was used to confirm the presence of these major products. justia.com Similarly, the synthesis of bicyclo[2.2.2]octane-1,4-dibromide and bicyclo[2.2.2]octane-1,4-diol was confirmed by GC-MS analysis, which showed these as the major products in their respective reactions. google.comgoogle.com The technique's ability to provide molecular weight and fragmentation patterns is key to elucidating the structures of these compounds. For example, GC-MS data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol shows a molecular ion peak at m/z 124.18 (M⁺), which is consistent with its target structure.

The purity of synthesized compounds is also readily determined by GC-MS. For example, in the synthesis of an array of bicyclo[2.2.2]octane derivatives, purities were determined by GC analysis, among other methods. psu.edu This is crucial as impurities can significantly affect the material or biological properties of the final product.

Compound AnalyzedMajor Product(s) IdentifiedAnalysis Purpose
Reaction mixture4-acetoxybicyclo[2.2.2]octan-1-ol, Bicyclo[2.2.2]octane-1,4-diolProduct Identification
Ether solutionBicyclo[2.2.2]octane-1,4-dibromideProduct Identification
Reaction mixtureBicyclo[2.2.2]octane-1,4-diolProduct Identification
Bicyclo[2.2.2]oct-5-en-2-ylmethanolMolecular ion peak at m/z 124.18Structural Confirmation
Bicyclo[2.2.2]octanone libraryVarious bicyclo[2.2.2]octanonesPurity Determination

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the structural, energetic, and electronic properties of bicyclo[2.2.2]octane derivatives, complementing experimental findings and guiding the design of new molecules.

Density Functional Theory (DFT) for Energetic and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the properties of bicyclo[2.2.2]octane systems. rroij.com It allows for the accurate prediction of geometries, thermochemical properties, and electronic structures. acs.org DFT calculations, often at the B3LYP/6-31G(d) level of theory, are used to optimize molecular geometries and predict various properties. acs.orgresearchgate.net

DFT calculations are instrumental in predicting the outcomes and selectivity of reactions involving bicyclo[2.2.2]octane scaffolds. By calculating the energies of transition states and intermediates, researchers can rationalize and predict regio- and enantioselectivity. nih.gov For example, in a bromocyclization reaction involving a 1,4-diazabicyclo[2.2.2]octane (DABCO) derivative, DFT calculations correctly predicted the favored regioisomer and were in good agreement with experimental enantioselectivity values. nih.gov The calculated activation free energies for the endo and exo products were in agreement with the experimentally observed values. nih.gov

DFT can also elucidate reaction mechanisms. For instance, in the reaction of a pyrazinium-3-olate with methyl methacrylate, DFT studies concluded that the formation of a lactone-lactam with a diazabicyclo[2.2.2]octane structure proceeds through a domino process involving a 1,3-dipolar cycloaddition followed by a skeletal rearrangement, rather than a direct Diels-Alder reaction. researchgate.net

Bicyclo[2.2.2]octadiene (BOD) derivatives are being investigated for their potential in Molecular Solar Thermal (MOST) energy storage systems. diva-portal.orgdiva-portal.org These systems rely on photoswitches that can absorb solar energy and store it as chemical energy in a metastable isomer. chalmers.se DFT calculations are crucial for evaluating the photoswitching ability of these molecules. diva-portal.org

DFT studies have been used to investigate the effect of functional group introductions on the storage energy and thermal back conversion energy of BODs. diva-portal.org For example, it was found that electron-withdrawing functional groups and electron-rich atoms placed next to them could be related to the storage energy. diva-portal.org Furthermore, computational studies have shown that increasing the bridge length in bicyclic dienes, such as moving from a norbornadiene to a bicyclooctadiene system, enhances the storage energy. rsc.org DFT methods like M06-2X have been identified as reliable for accurately predicting the thermochemical properties of these systems. researchgate.net The predicted storage energies for BOD photoswitches are significantly higher than those for other MOST systems, making them promising candidates for such applications. acs.org

DFT FunctionalApplication in Bicyclo[2.2.2]octane SystemsKey Findings
B3LYPGeometry optimization, reaction mechanism studiesPredicts geometries and reaction pathways acs.orgresearchgate.net
M06-2XThermochemical properties of photoswitchesAccurately predicts storage energies in MOST systems acs.orgresearchgate.net
CAM-B3LYPThermochemical properties of photoswitchesGood agreement with high-level calculations for thermochemical properties acs.org
PBE0Thermochemical properties of photoswitchesGood agreement with high-level calculations for thermochemical properties acs.org
ωB97X-DThermochemical properties of photoswitchesGood agreement with high-level calculations for thermochemical properties acs.org

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of bicyclo[2.2.2]octane derivatives, providing insights into their conformational dynamics and interactions with their environment. nih.govrug.nl For instance, MD simulations can be used to study the solvent interactions and hydrogen-bonding behavior of the hydroxyl group in {4-Fluorobicyclo[2.2.2]octan-1-yl}methanol.

In the context of self-assembled monolayers (SAMs), the motion of single molecules inserted into a SAM matrix of a bicyclo[2.2.2]octane derivative has been observed using scanning tunneling microscopy and can be further understood through MD simulations. researchgate.net These simulations help in understanding the thermal motions and lateral movements of molecules within the matrix. researchgate.net Furthermore, solid-state 13C NMR and variable temperature 1H spin-lattice relaxation studies, complemented by computational modeling, have been used to investigate the rotational dynamics of a bicyclo[2.2.2]octane rotator in an amphidynamic crystal, revealing a low activation energy for rotation. nih.gov

Quantum Chemical Computations of Carbonium Ion Reactions

Quantum chemical computations are vital for understanding the structure and reactivity of carbocations derived from bicyclo[2.2.2]octane systems. These calculations can help distinguish between classical and nonclassical carbocation structures. researchgate.net For example, studies on the 2-bicyclo[2.2.2]octyl cation have been part of the broader investigation into the nature of bridged carbocations. researchgate.netacs.org

DFT and ab initio calculations have been used to explore the nature of cations formed during the solvolysis of bicyclic tosylates. researchgate.net These studies have shown that what were once postulated as classical carbocations may, in fact, have nonclassical, bridged structures. acs.orgresearchgate.net For instance, DFT computations have established that nonclassical forms of certain bicyclic cations are significantly more stable than their classical counterparts. acs.org The application of the Quantum Theory of Atoms in Molecules (QTAIM) to the charge density can also help characterize whether a carbocation is classical or nonclassical. researchgate.net

Analysis of Strain Energy and Thermal Stability

The bicyclo[2.2.2]octane (BCO) framework is characterized by a significantly lower ring strain compared to other popular caged hydrocarbon scaffolds used in medicinal chemistry, such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP). uq.edu.au The strain energy of bicyclo[2.2.2]octane has been computationally and experimentally determined to be in the range of 7.4 to 11.9 kcal/mol. uq.edu.aumdpi.com This lower strain is a key feature, distinguishing it from the highly strained cubane (161.5–169.1 kcal/mol) and BCP (67.0–68.0 kcal/mol) systems. uq.edu.au The concept of strain energy is often defined by comparing the molecule's energy to a hypothetical "strain-free" reference system, commonly through the use of isodesmic or homodesmotic reactions in computational chemistry. mdpi.com

A comparative analysis of strain energies for these cyclic hydrocarbons is presented below.

CompoundStrain Energy (kcal/mol)Source(s)
Bicyclo[2.2.2]octane7.4 - 11.9 uq.edu.aumdpi.com
Bicyclo[1.1.1]pentane67.0 - 68.0 uq.edu.au
Cubane161.5 - 169.1 uq.edu.au
Bicyclobutane66.5 mdpi.com
[2.1.0]Bicyclopentane55.6 mdpi.com

The thermal stability of bicyclo[2.2.2]octane derivatives is influenced by the nature of their substituents. Research investigating the thermal decomposition behavior of various caged scaffolds found that hydroxymethyl substitution, as in this compound, can lead to more rapid thermodecomposition compared to other functional groups. uq.edu.aunih.gov In a study using sealed cell differential scanning calorimetry, all tested bicyclo[2.2.2]octane derivatives were found to be unresponsive to impact sensitivity tests, unlike their more strained cubane and BCP counterparts. uq.edu.aunih.gov

Studies on dibenzobicyclo[2.2.2]octane derivatives have shown that thermal behavior is highly dependent on the substituents on the bridge of the bicyclic system. akjournals.comresearchgate.net For instance, an ester derivative was found to be the most stable, with decomposition beginning at 309.8°C, while a dihydrazide derivative started to decompose at a lower temperature of 248.5°C. akjournals.com The fragmentation pattern was also observed to be connected to the nature of these substituents, with some derivatives undergoing a retro-Diels-Alder reaction upon heating. akjournals.comresearchgate.net In contrast, certain 2-oxabicyclo[2.2.2]octane derivatives have demonstrated high thermal stability, showing no decomposition even when heated to 100°C for a short duration. nih.gov

Prediction of Molecular Interactions and Binding Affinities

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it a valuable component in the design of molecules intended to interact with biological targets. nih.gov Computational methods such as molecular docking are frequently employed to predict how these molecules will bind to protein active sites and to estimate their binding affinities. openaccessjournals.com This in silico approach allows for the rational design of novel compounds with potentially enhanced therapeutic properties. researchgate.netresearchgate.net

The bicyclo[2.2.2]octane core has been successfully used as a bioisostere for the phenyl group in various drug design campaigns. nih.govresearchgate.net This substitution can lead to improved physicochemical properties, such as solubility, without compromising the essential binding interactions. researchgate.net A notable example is the in silico study of atorvastatin (B1662188) analogs, where phenyl groups were replaced with bicyclo[2.2.2]octane and cubane moieties. researchgate.netresearchgate.net Docking studies of these analogs into the active site of HMG-CoA reductase, the target enzyme for statins, were performed to evaluate their potential activity. researchgate.netresearchgate.net The results indicated that some of the bicyclo[2.2.2]octane-containing analogs could potentially exhibit favorable interactions within the enzyme's active site. researchgate.net

Compound/Analog SeriesTarget ProteinComputational MethodFinding/Docking ScoreSource(s)
Atorvastatin Analogs (Bicyclo[2.2.2]octane series)HMG-CoA ReductaseMolecular DockingScores ranged from -7.63 to -9.31 kcal/mol, with some analogs having scores higher than Atorvastatin (-9.14 kcal/mol). researchgate.netresearchgate.net
Melatonin (B1676174) Analogs (Bicyclo[2.2.2]octane-fused)MT2 Melatonin ReceptorHomology Modeling, Molecular DockingA methoxy-indole derivative fused with an N-acetamino-substituted bicyclo[2.2.2]octane showed nanomolar affinity for the MT2 receptor. nih.gov
Bicyclo[2.2.2]octane-based inhibitorsEstrogen Receptor (ER)De Novo Design, Structural MimicryDesigned to mimic key leucine (B10760876) residues of the steroid receptor coactivator (SRC), these compounds blocked the NR-SRC interaction with modest potency. nih.gov
Bicyclo[2.2.2]octane-1,4-derivativesα-, β-, and γ-CyclodextrinForce-Field ComputationsGas-phase calculations showed strong binding energies for the interaction of bicyclo[2.2.2]octane derivatives with α- and β-cyclodextrin. rsc.org

Furthermore, the bicyclo[2.2.2]octane framework has been incorporated into conformationally restricted analogs of melatonin to probe interactions with MT1 and MT2 receptors. nih.gov Homology modeling and molecular docking studies were instrumental in designing an analog that incorporated the side chain into the bicyclic core, resulting in a compound with nanomolar affinity for the MT2 receptor. nih.gov The scaffold has also been used to design small molecules that mimic key amino acid residues (leucines) in the steroid receptor coactivator (SRC) protein, with the aim of inhibiting the interaction between the nuclear receptor (NR) and SRC. nih.gov These bicyclic systems were shown to block the estrogen receptor (ER)-SRC interaction, albeit with modest potency. nih.gov These studies highlight the utility of the bicyclo[2.2.2]octane scaffold in creating structurally defined molecules whose interactions and binding affinities with specific biological targets can be predicted and analyzed through computational modeling.

Applications and Advanced Research Directions

Medicinal Chemistry and Drug Discovery

The bicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry, offering a three-dimensional alternative to traditional flat aromatic rings. This has significant implications for the development of novel therapeutics with improved properties.

The design of molecular scaffolds is a cornerstone of drug discovery, aiming to create core structures that can be systematically modified to optimize interactions with biological targets. Bicyclic systems, such as bicyclo[2.2.2]octane, are considered "privileged scaffolds" due to their rigid nature and wide range of biological activities. nih.govingentaconnect.com

The conformationally restricted nature of the bicyclo[2.2.2]octane system provides a fixed and predictable three-dimensional arrangement of substituents. nih.govrsc.org This rigidity is a desirable feature in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding. nih.gov The defined geometry of the scaffold allows for precise positioning of functional groups to interact with specific residues in a protein's binding site.

A significant challenge in drug development is ensuring that a drug candidate is not rapidly metabolized by the body before it can exert its therapeutic effect. Fluorination, the process of introducing fluorine atoms into a molecule, is a widely used strategy to enhance metabolic stability. pharmtech.commt.com The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. mt.com Incorporating fluorine into the bicyclo[2.2.2]octane scaffold can block sites of potential metabolism, thereby increasing the drug's half-life and bioavailability. pharmtech.comd-nb.info For example, the introduction of fluorine has been shown to improve the metabolic stability of compounds in both rat and human liver microsomes. d-nb.info

Table 1: Impact of Fluorination on Drug Properties

Property Effect of Fluorination Rationale
Metabolic Stability Increased The high strength of the C-F bond makes it resistant to enzymatic cleavage. mt.com
Lipophilicity Modified Can either increase or decrease lipophilicity depending on the molecular context, affecting solubility and cell permeability. pharmtech.com
Binding Affinity Altered Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

| Bioavailability | Improved | A combination of increased metabolic stability and optimized lipophilicity can lead to better absorption and distribution. pharmtech.commt.com |

Aromatic rings, particularly the phenyl group, are common in many drugs but can be associated with poor solubility, high lipophilicity, and susceptibility to metabolic oxidation. pharmablock.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[2.2.2]octane core is recognized as a three-dimensional bioisostere for the para-substituted phenyl group. pharmablock.comdntb.gov.ua Replacing a flat phenyl ring with a saturated, three-dimensional scaffold like bicyclo[2.2.2]octane can lead to significant improvements in a drug candidate's physicochemical properties. pharmablock.comnih.govresearchgate.net This "escape from flatland" is a key strategy in modern drug design to improve clinical success rates. dntb.gov.ua

Table 2: Comparison of para-Phenyl and Bicyclo[2.2.2]octane (BCO) Scaffolds

Feature para-Phenyl Group Bicyclo[2.2.2]octane-1,4-diyl (BCO)
Geometry 2-Dimensional (Flat) 3-Dimensional
Fraction of sp3 Carbon (Fsp3) 0 1.0 pharmablock.com
Distance Between Connecting Atoms ~2.82 Å pharmablock.com ~2.60 Å pharmablock.com

| Key Advantages of Replacement | - | Improved aqueous solubility, reduced lipophilicity, enhanced metabolic stability. pharmablock.comnih.gov |

The bicyclo[2.2.2]octane scaffold has been incorporated into molecules targeting a variety of biological systems, leading to the discovery of novel pharmacological activities.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are important targets in the central nervous system for the treatment of neurological conditions like Alzheimer's disease and schizophrenia. mdpi.com Derivatives of the 2-azabicyclo[2.2.2]octane scaffold, a related structure to bicyclo[2.2.2]octan-1-ylmethanol, have shown the ability to modulate nAChR activity. Specifically, compounds containing this bicyclic core have been investigated as agonists for the α7 subtype of the nAChR. nih.govresearchgate.net Positive allosteric modulators of the α7 nAChR are of interest for their potential to reduce neuroinflammation and cognitive impairment. mdpi.comuss.cl The rigid nature of the bicyclo[2.2.2]octane framework can contribute to the selective and potent interaction with these receptors. rsc.org

Exploration of Pharmacological Potential

Materials Science Applications

The inherent structural characteristics of the bicyclo[2.2.2]octane system, particularly its ring strain, make it a valuable component in the field of materials science. solubilityofthings.com

Bicyclo[2.2.2]octane and its derivatives are utilized in organic synthesis and polymer chemistry. solubilityofthings.com Their unique framework provides access to complex three-dimensional molecules that can serve as specialty building blocks. For example, 5-phenylbicyclo[2.2.2]oct-5-en-2-one has been synthesized on a multi-kilogram scale, demonstrating the viability of using these structures as versatile starting materials for more complex molecules in an industrial setting. researchgate.net This highlights their role as important intermediates in the production of fine and specialty chemicals.

The significant ring strain within the bicyclo[2.2.2]octane structure makes it a subject of interest for applications in high-energy density fuels and propellants. solubilityofthings.com A recent study focused on designing Alkyl bicyclo[2.2.2]octanes (ABCOs) as a new class of high-energy-density (HED) bio-aviation fuel. knu.ac.kr A C12 ABCO mixture, synthesized from renewable resources, demonstrated favorable fuel properties, including a higher density and volumetric net heat of combustion compared to conventional Jet A-1, while maintaining a comparable gravimetric net heat of combustion. knu.ac.kr Although the ABCOs alone showed poor low-temperature viscosity, they did not freeze even at very low temperatures and could be blended with conventional jet fuel up to a certain ratio. knu.ac.kr These findings indicate that ABCOs are promising as a drop-in bio-fuel and a density-increasing component for high-performance jet fuels. knu.ac.kr

Catalysis and Reagent Development

The unique stereochemical properties of the bicyclo[2.2.2]octane cage are instrumental in the design of catalysts and reagents that can influence the stereochemical outcome of chemical reactions.

This compound serves as a versatile scaffold in organic synthesis. biosynth.com Its rigid bicyclic structure provides a stable framework for the construction of more complex molecules. cymitquimica.com Bicyclo[2.2.2]octane derivatives are key intermediates in the synthesis of natural products like terpenes and alkaloids. google.com The stability of this framework and the ability to introduce various functional groups make it a valuable starting material for creating a diverse array of compounds. google.commolport.com For instance, derivatives of bicyclo[2.2.2]octane are utilized in medicinal chemistry and materials science. cymitquimica.com

A notable application is in the synthesis of tetrasubstituted bicyclo[2.2.2]octane rings, which have been investigated as potential inhibitors of the influenza virus sialidase. nih.gov Furthermore, the bicyclo[2.2.2]octane skeleton is a key structural element in many biologically active natural and synthetic products. nih.gov For example, derivatives have been explored as GPR120 modulators and adenosine (B11128) receptor antagonists. google.com

A significant area of research has been the development of chiral ligands based on the bicyclo[2.2.2]octane framework for asymmetric catalysis. lu.selu.se These ligands are crucial for controlling the stereoselectivity of metal-catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product.

C₂-symmetric bicyclo[2.2.2]octa-2,5-dienes have been synthesized from bicyclo[2.2.2]octane-2,5-dione and have shown high efficiency in rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated ketones. nih.govbu.edu These reactions have yielded products with high enantioselectivity. nih.gov

Furthermore, a novel approach has been developed for the synthesis of C₁-symmetric chiral dienes (Ar-MSBod) from a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative. nih.gov This method allows for the creation of a wide variety of chiral dienes through cross-coupling reactions. nih.gov These C₁-symmetric dienes have also been successfully used in iridium-catalyzed kinetic resolutions. bu.edu The development of these chiral dienes has opened up new possibilities in asymmetric synthesis. rsc.org

Derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have also been investigated for creating new chiral ligands. nih.gov For example, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO) has been used to build new chiral ligands that are effective in copper-catalyzed asymmetric Henry reactions. nih.gov

Ligand TypePrecursor/Starting MaterialApplicationReference
C₂-symmetric dienesBicyclo[2.2.2]octane-2,5-dioneRh-catalyzed asymmetric 1,4-addition nih.govbu.edu
C₁-symmetric dienesChiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborateIr-catalyzed kinetic resolution bu.edunih.gov
DABO-derived ligands1,2-diaminobicyclo[2.2.2]octane (DABO)Cu-catalyzed asymmetric Henry reaction nih.gov

Advanced Research Questions and Future Perspectives

The ongoing exploration of bicyclo[2.2.2]octane derivatives continues to present new research questions and future opportunities in various areas of chemistry.

The introduction of fluorine atoms at the bridgehead positions of the bicyclo[2.2.2]octane skeleton can significantly alter the molecule's properties and reactivity. Research has shown that fluorination can have a strong effect on the central bond elongation energy profile of related propellane systems. researchgate.net The synthesis of fluorinated bicyclo[2.2.2]octane derivatives has been achieved through methods like nucleophilic substitution using fluorinating agents such as KF or Selectfluor.

A key research question is how this bridgehead fluorination impacts the reactivity of adjacent functional groups. The electron-withdrawing nature of fluorine can influence the reactivity of nearby centers, potentially leading to novel chemical transformations. acs.org Understanding these electronic effects is crucial for designing new synthetic strategies and for the targeted modification of bioactive molecules. Future research will likely focus on a more detailed computational and experimental analysis of these effects to fully harness the potential of fluorinated bicyclo[2.2.2]octane building blocks. researchgate.netresearchgate.net

While several synthetic routes to bicyclo[2.2.2]octane derivatives exist, there is a continuous drive to develop more efficient and sustainable methods. google.comnih.govrsc.org Recent advancements include tandem reactions that provide rapid access to bicyclo[2.2.2]octane-1-carboxylates under mild, metal-free conditions. rsc.org Another novel approach involves a domino Michael/Michael reaction to synthesize bicyclo[2.2.2]octanes with a quaternary bridgehead carbon. researchgate.net

Future research will likely focus on:

Catalytic Methods: Expanding the use of transition metal catalysis and organocatalysis to construct the bicyclo[2.2.2]octane core with high stereoselectivity. google.comresearchgate.net

Flow Chemistry: Implementing continuous flow technologies to enhance reaction efficiency, safety, and scalability.

One patented process describes a novel method for producing 1,4-disubstituted bicyclo[2.2.2]octanes by treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst. google.com

While some bicyclic alcohols like borneol are generally regarded as safe (GRAS) for certain uses, comprehensive toxicological data for many bicyclo[2.2.2]octane derivatives, including this compound, is limited. nih.govwindows.net For instance, the safety data for fluorinated and trifluoromethyl derivatives of bicyclo[2.2.2]octane is scarce. Some related compounds, such as bicyclo[2.2.2]octan-2-one, are known to cause skin and eye irritation. nih.gov Other bicyclic alcohols may cause gastrointestinal irritation upon ingestion. mmsl.cz

Given the potential for these compounds to be used in materials and medicinal applications, a thorough evaluation of their toxicological and safety profiles is essential. ontosight.ai Future research should include:

In vitro and in vivo toxicity studies: To determine acute and chronic toxicity, as well as potential mutagenic or carcinogenic effects.

Metabolism and pharmacokinetic studies: To understand how these compounds are processed in biological systems. vulcanchem.com

Environmental fate and impact assessment: To evaluate their persistence and potential effects on ecosystems.

A comprehensive understanding of the safety profile is crucial for the responsible development and application of new bicyclo[2.2.2]octane-based technologies.

Exploration of Structure-Activity Relationships for Targeted Applications

The rigid bicyclo[2.2.2]octane framework of this compound serves as a unique three-dimensional scaffold in drug discovery and materials science. By systematically modifying its structure, researchers can probe and optimize its interactions with biological targets or tune its physicochemical properties for specific applications. This exploration of structure-activity relationships (SAR) is crucial for the development of novel therapeutic agents and advanced materials. The following sections delve into detailed research findings in this area.

Antimicrobial Activity

Derivatives of the bicyclo[2.2.2]octane scaffold have been investigated for their potential as antimicrobial agents. A study on quaternary 1,4-diazabicyclo[2.2.2]octane derivatives, which share the core bicyclic structure, revealed a distinct relationship between the length of the alkyl chain substituent and antimicrobial efficacy. While not directly involving this compound, this study highlights the importance of lipophilicity and steric factors conferred by the bicyclic core in antimicrobial drug design.

A systematic study of these compounds demonstrated that their minimum inhibitory concentration (MIC) against various bacterial and fungal strains was highly dependent on the N-alkyl chain length. nih.gov The antimicrobial activity was found to increase with the lengthening of the alkyl chain up to a certain point, beyond which the activity started to decrease. nih.gov This suggests an optimal lipophilicity is required for the compound to effectively penetrate microbial cell membranes and exert its effect. The most potent compounds in this series were those with alkyl chains of 10 to 12 carbons. nih.gov

Compound SeriesModificationKey FindingReference
Quaternary 1,4-diazabicyclo[2.2.2]octane derivativesVariation of N-alkyl chain length (ethyl to hexadecyl)Optimal antimicrobial activity was observed for derivatives with alkyl chains of 10-12 carbons, indicating a parabolic relationship between lipophilicity and efficacy. nih.gov

Antiprotozoal Activity

Research into the antiprotozoal potential of bicyclo[2.2.2]octane derivatives has yielded promising results, particularly against the causative agents of malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma brucei rhodesiense). Studies on epimers of 4-dialkylaminobicyclo[2.2.2]octan-2-ols and their esters have demonstrated that stereochemistry and the nature of ester substituents play a critical role in their biological activity. nih.gov

The epimerization of the alcohol group and subsequent esterification led to compounds with generally increased antitrypanosomal activity and cytotoxicity. nih.gov Specifically, the benzoate (B1203000) and 4-chlorobenzoate (B1228818) esters of the 4-pyrrolidino series were identified as the most potent antitrypanosomal agents. nih.gov For antiplasmodial activity, the nicotinate (B505614) and isonicotinate (B8489971) esters showed the highest efficacy. nih.gov These findings underscore the importance of the spatial arrangement of functional groups and the electronic properties of the substituents for effective interaction with protozoal targets. nih.govcsu.edu.au

Compound SeriesModificationTarget OrganismKey FindingReference
4-Dialkylaminobicyclo[2.2.2]octan-2-ol estersEpimerization of the hydroxyl group and esterification (benzoate, 4-chlorobenzoate)Trypanosoma brucei rhodesienseIncreased antitrypanosomal activity was observed, with benzoate and 4-chlorobenzoate esters of the 4-pyrrolidino series being the most active. nih.gov
Esterification (nicotinate, isonicotinate)Plasmodium falciparum (multidrug-resistant strain)The nicotinate and isonicotinate esters displayed the highest antiplasmodial activity. nih.gov

Receptor Modulation

The rigid bicyclo[2.2.2]octane scaffold is an attractive template for designing ligands that target specific receptors, such as nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function. The design of spiro-cyclic ethers containing the azabicyclo[2.2.2]octane core has led to the discovery of potent and selective α7 nAChR partial agonists. researchgate.netacs.org

Structure-activity relationship studies in this area have highlighted the criticality of the heterocyclic substituent attached to the spiro-oxazolidine (B91167) ring. acs.org Modifications at this position significantly impact both the potency at the α7 nAChR and the selectivity over the highly homologous 5-HT3A receptor. researchgate.netacs.org For instance, the introduction of specific bromo- or chloro-substituted pyrrolotriazine moieties resulted in compounds with excellent potency and selectivity, which also demonstrated cognitive enhancement in preclinical models. researchgate.net

Compound SeriesTarget ReceptorModificationKey FindingReference
4-Azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine derivativesα7 Nicotinic Acetylcholine ReceptorVariation of the N-spiroimidate heterocycle substituentPotency and selectivity are highly dependent on the nature of the heterocyclic substituent. Specific substitutions led to potent partial agonists with cognitive-enhancing properties. researchgate.netacs.org

Bioisosteric Replacement

The bicyclo[2.2.2]octane core is recognized as a three-dimensional (3D) bioisostere for the flat, two-dimensional para-phenyl ring. pharmablock.com Replacing a phenyl group with a bicyclo[2.2.2]octane moiety can lead to significant improvements in the physicochemical properties of a drug candidate, such as increased solubility and metabolic stability, while maintaining or even improving pharmacological activity. pharmablock.comnih.gov

A study comparing a derivative of the anticancer drug Imatinib with its analogs, where a para-substituted phenyl ring was replaced by either a bicyclo[2.2.2]octane or a 2-oxabicyclo[2.2.2]octane ring, provided insightful SAR data. nih.gov The bicyclo[2.2.2]octane analog showed decreased aqueous solubility compared to the parent drug. However, the introduction of an oxygen atom to form the 2-oxabicyclo[2.2.2]octane scaffold restored the solubility to levels comparable to Imatinib while also increasing the metabolic stability. nih.gov This demonstrates how subtle structural changes to the bicyclic core can be used to fine-tune the drug-like properties of a molecule.

Parent CompoundBioisosteric ReplacementKey FindingReference
Imatinib (containing a para-substituted phenyl ring)Bicyclo[2.2.2]octaneDecreased aqueous solubility but increased metabolic stability compared to the parent compound. nih.gov
2-Oxabicyclo[2.2.2]octaneRestored aqueous solubility to a level similar to the parent compound and significantly increased metabolic half-life. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bicyclo[2.2.2]octan-1-ylmethanol, and how can enantiomeric purity be achieved?

  • Methodological Answer : Enantioselective synthesis can be achieved via formal [4 + 2] cycloaddition reactions. For example, α′-ethoxycarbonyl cyclohexenone and nitroolefins react under organocatalytic conditions to form bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity (>90% ee). Key parameters include solvent choice (e.g., toluene), temperature control (0–25°C), and chiral amine catalysts (e.g., diphenylprolinol silyl ethers). Reaction progress should be monitored via HPLC or chiral GC to verify purity .

Q. How should this compound be safely handled and stored to prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize oxidation. Avoid exposure to moisture, strong acids/bases, and light. Handling requires PPE (gloves, goggles, lab coat) due to hazards (H315: skin irritation; H319: eye irritation). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm structure, especially bridgehead proton environments (δ 1.2–2.5 ppm). Mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (210–254 nm). For enantiomeric analysis, chiral columns (e.g., Chiralpak IA/IB) paired with polar solvents (hexane/isopropanol) are recommended .

Advanced Research Questions

Q. How do substituents influence radical-mediated rearrangements of bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Radical intermediates (e.g., from selenophenyl esters) undergo strain-dependent rearrangements. For example, bicyclo[2.2.2]oct-5-en-2-yl radicals rearrange to bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl pathways. Substituents like electron-withdrawing groups stabilize radicals, altering product ratios. Use EPR spectroscopy to track radical intermediates and DFT calculations to model transition states .

Q. How can researchers resolve contradictions in reported synthetic yields for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer : Contradictions often arise from unoptimized reaction conditions or impurities. Systematic variation of parameters (catalyst loading, solvent polarity, temperature) is essential. Reproduce protocols using high-purity reagents and characterize intermediates (e.g., via in-situ IR). Cross-validate results with independent methods (e.g., X-ray crystallography) and consult peer-reviewed databases (e.g., NIST Chemistry WebBook) for benchmark data .

Q. What strategies improve the stability of this compound in catalytic systems?

  • Methodological Answer : Stability under catalytic conditions (e.g., hydrogenation) is enhanced by steric shielding of the bridgehead alcohol. Protect the hydroxyl group as a silyl ether (e.g., TBSCl) during reactive steps. Monitor degradation via TLC or LC-MS. For metal-catalyzed reactions, chelating ligands (e.g., BINAP) reduce side reactions .

Data Reporting and Reproducibility

Q. What experimental details are mandatory for replicating bicyclo[2.2.2]octane syntheses?

  • Methodological Answer : Report exact stoichiometry, catalyst preparation, and reaction times. Include full spectral data (NMR shifts, coupling constants) and chromatographic conditions (column type, gradient profiles). For enantioselective reactions, specify optical rotation and ee determination methods. Supplemental materials should provide raw data (e.g., NMR FID files) .

Q. How should conflicting hazard classifications for bicyclo[2.2.2]octane derivatives be addressed?

  • Methodological Answer : Cross-reference safety data from multiple SDSs (e.g., H302: acute toxicity; H335: respiratory irritation). Conduct in vitro assays (e.g., Ames test for mutagenicity) if discrepancies exist. Document handling protocols in lab notebooks and align with institutional EH&S guidelines .

Tables for Key Data

Property Value/Technique Reference
Enantiomeric Excess (ee)>90% (HPLC, Chiralpak IA)
Hazard ClassificationH315, H319, H335
Stable Radical IntermediatesEPR spectroscopy, DFT modeling
Optimal Storage Conditions2–8°C, inert atmosphere, desiccated

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.